Molecular weight and formula of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
Molecular weight and formula of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
Executive Summary
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is a diamine scaffold of significant interest in medicinal chemistry, particularly within the development of G-protein coupled receptor (GPCR) ligands. Characterized by a piperidine core substituted with a lipophilic cyclobutyl group at the N1 position and a primary ethylamine moiety at the C3 position, this molecule serves as a versatile building block. Its structural features offer a balance of basicity, metabolic stability, and steric bulk, making it a critical intermediate in the synthesis of histamine H3 antagonists, chemokine receptor modulators, and other CNS-active agents.
This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, a validated retrosynthetic strategy for its production, and an overview of its application in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3]
The molecule consists of a saturated piperidine ring, which provides a semi-rigid scaffold, attached to a cyclobutyl ring that enhances lipophilicity without the metabolic liability of linear alkyl chains. The primary amine functionality allows for further derivatization (e.g., amide coupling, reductive amination).
Core Data Table
| Property | Value |
| IUPAC Name | 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 182.31 g/mol |
| Monoisotopic Mass | 182.1783 Da |
| CAS Number | Not widely established (Ref: PubChem CID 64026417) |
| SMILES | CC(C1CCCN(C1)C2CCC2)N |
| InChI Key | QJHMDAYMKUALJA-UHFFFAOYSA-N |
Predicted Physicochemical Properties
-
LogP (Octanol/Water): ~1.4 (Predicted). The cyclobutyl group increases lipophilicity compared to N-methyl analogs, aiding blood-brain barrier (BBB) penetration.
-
Topological Polar Surface Area (TPSA): ~29–50 Ų. This falls well within the range for CNS penetration (<90 Ų).
-
pKa:
-
Piperidine Nitrogen (N1): ~8.5–9.5 (Basic)
-
Primary Amine (Side chain): ~10.0–10.5 (Basic)
-
Form: typically isolated as a dihydrochloride salt (
) for stability.
-
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the critical N-cyclobutyl and C3-ethylamine substitution pattern.
Figure 1: 2D Connectivity of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine showing the piperidine core (Blue N) and the primary amine side chain (Red N).
Synthetic Methodology
Since specific literature on this exact molecule is sparse, the following protocol is derived from standard medicinal chemistry practices for 1,3-disubstituted piperidines. The synthesis relies on a double reductive amination strategy, ensuring modularity and scalability.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the two amine centers:
-
N-Alkylation: Installation of the cyclobutyl group onto the piperidine nitrogen.[1]
-
Amine Formation: Conversion of an acetyl group to a primary amine.
Key Intermediate: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-one.
Step-by-Step Protocol
Step 1: N-Cyclobutylation of 3-Acetylpiperidine
-
Reagents: 3-Acetylpiperidine (HCl salt), Cyclobutanone, Sodium Triacetoxyborohydride (
), Acetic Acid (AcOH), Dichloromethane (DCM). -
Mechanism: Reductive amination.[2][1][3][4] The secondary amine of piperidine attacks cyclobutanone to form an iminium ion, which is selectively reduced by
. -
Protocol:
-
Dissolve 3-acetylpiperidine hydrochloride (1.0 eq) in DCM.
-
Add Cyclobutanone (1.2 eq) and AcOH (cat.). Stir for 30 min to ensure equilibrium.
-
Add
(1.5 eq) portion-wise at 0°C. -
Stir at Room Temperature (RT) for 12–16 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1] Dry over .[1] -
Yield: Expect >85% of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-one.
-
Step 2: Formation of the Primary Amine
-
Reagents: Intermediate Ketone (from Step 1), Ammonium Acetate (
), Sodium Cyanoborohydride ( ), Methanol (MeOH). -
Mechanism: Reductive amination of the ketone.[2][1][4] Ammonium acetate provides the ammonia source in situ.
-
Protocol:
-
Dissolve the ketone (1.0 eq) in dry MeOH.
-
Add
(10.0 eq) to ensure mono-alkylation (preventing dimer formation). -
Add
(1.5 eq). -
Reflux or stir at 50°C for 24 hours.
-
Workup: Acidify with 1N HCl to decompose excess hydride. Basify with NaOH to pH >12. Extract with DCM.[1]
-
Purification: The product is a diamine and may require amine-functionalized silica or reverse-phase HPLC for purification.
-
Stereochemistry Note: This step creates a new chiral center at the ethyl side chain, resulting in a mixture of diastereomers (approx 1:1) unless chiral auxiliaries are used.
-
Synthesis Workflow Diagram
Figure 2: Two-step reductive amination pathway for the synthesis of the target diamine.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified:
-
Mass Spectrometry (ESI+):
-
Expected
peak at 183.18 m/z . -
Fragmentation pattern often shows loss of ammonia (
) or the cyclobutyl ring.
-
-
1H NMR (CDCl3, 400 MHz):
Applications in Drug Discovery[8]
The 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine scaffold is a "privileged structure" in neuropharmacology.
-
Histamine H3 Antagonists: The piperidine ring with a basic nitrogen and a lipophilic group (cyclobutyl) mimics the pharmacophore required for H3 receptor binding. The primary amine can be capped with amides or ureas to generate high-affinity ligands for treating narcolepsy or cognitive deficits.
-
Chemokine Receptor Modulators (CCR5/CCR2): 1,3-disubstituted piperidines act as core scaffolds disrupting protein-protein interactions in chemokine signaling.
-
Metabolic Stability: The cyclobutyl group is often preferred over linear alkyl chains (propyl/butyl) because the ring strain and conformation reduce the rate of oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes.
References
-
PubChem. (n.d.). 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine (Compound). National Library of Medicine. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Matassini, C., et al. (2020).[8][2] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 44. (Methodology support for piperidine functionalization).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCCC 1997, Volume 62, Issue 3, Abstracts pp. 471-478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
